

preparing YM458 stock solution and storage

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Compound of Interest

Compound Name: YM458

Cat. No.: B12395980

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Application Notes and Protocols for YM458

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM458 is a potent dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with respective IC₅₀ values of 490 nM and 34 nM[1][2][3]. By targeting these two key epigenetic regulators, **YM458** effectively inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis in various solid tumor models[1]. These application notes provide detailed protocols for the preparation of **YM458** stock solutions, recommendations for storage, and an overview of its mechanism of action to facilitate its use in preclinical research.

Chemical Properties and Specifications

A summary of the key chemical properties of **YM458** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₅₃ H ₆₁ ClN ₈ O ₅ S	[2]
Molecular Weight	957.63 g/mol	[2]
CAS Number	2770108-93-3	[1]
Appearance	Lyophilized powder	
Purity	>98%	

Preparation of YM458 Stock Solution

Materials Required

- **YM458** lyophilized powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator water bath

Protocol for Reconstitution

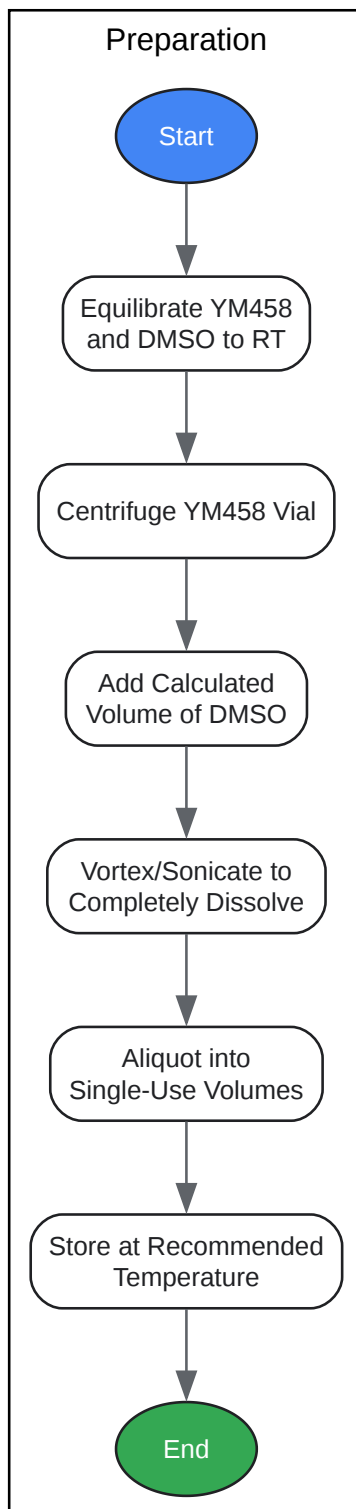
This protocol describes the preparation of a 10 mM stock solution of **YM458** in DMSO.

- **Equilibration:** Allow the vial of lyophilized **YM458** and the DMSO solvent to equilibrate to room temperature before use.
- **Centrifugation:** Briefly centrifuge the vial of **YM458** to ensure all the lyophilized powder is collected at the bottom.
- **Solvent Addition:** Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of

YM458 (MW: 957.63 g/mol), add 104.4 μ L of DMSO.

- **Dissolution:** Gently vortex the vial to dissolve the powder. If necessary, sonication in a water bath at room temperature for a few minutes can aid in complete dissolution[4][5]. Visually inspect the solution to ensure there are no visible particulates.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
- **Storage:** Store the aliquots as recommended in Section 3.

YM458 Stock Solution Preparation Workflow



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Caption: Workflow for **YM458** Stock Solution Preparation.

Storage and Stability

Proper storage of **YM458** stock solutions is critical to maintain its biological activity.

Storage Condition	Duration	Reference
Lyophilized Powder	2 years at -20°C	
DMSO Stock Solution	6 months at -80°C	[6]
1 month at -20°C	[6]	

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.

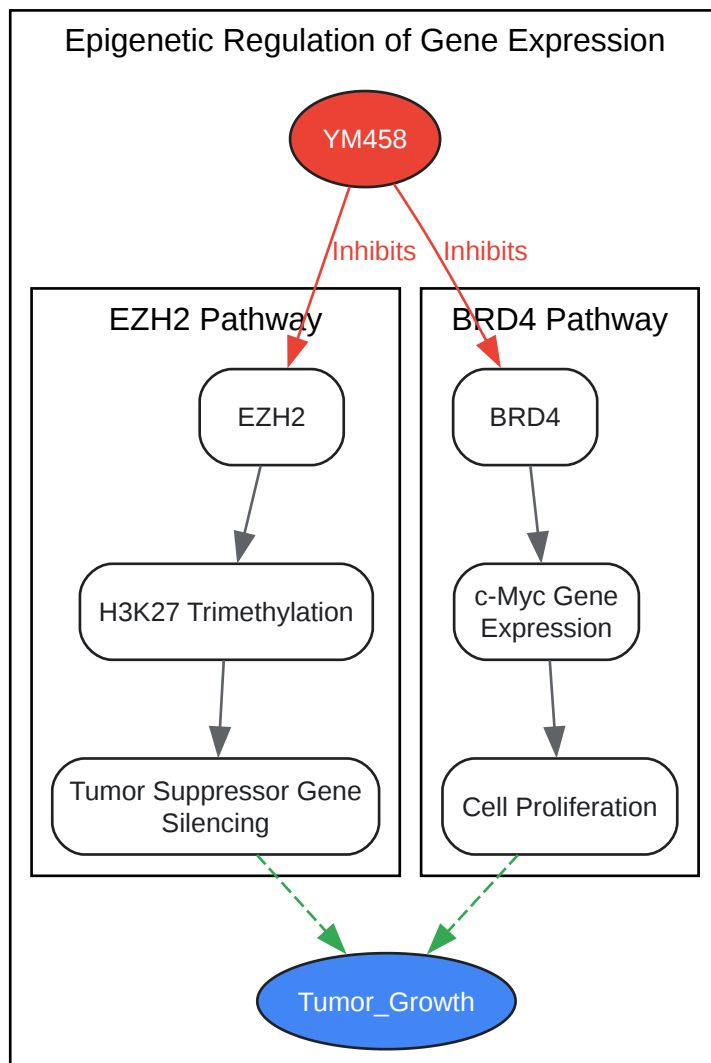
Mechanism of Action and Signaling Pathway

YM458 exerts its anticancer effects by dually inhibiting EZH2 and BRD4.

- **EZH2 Inhibition:** EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to transcriptional silencing of tumor suppressor genes. Inhibition of EZH2 by **YM458** leads to a decrease in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.
- **BRD4 Inhibition:** BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as a transcriptional co-activator by binding to acetylated histones and recruiting transcriptional machinery to the promoters of target genes, including the proto-oncogene c-Myc. Inhibition of BRD4 by **YM458** displaces it from chromatin, leading to the downregulation of c-Myc and other pro-proliferative genes.

The dual inhibition of EZH2 and BRD4 by **YM458** results in a synergistic anti-tumor effect.

YM458 Mechanism of Action



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Caption: **YM458** inhibits EZH2 and BRD4 pathways.

Experimental Protocols

In Vitro Cell-Based Assays

The following table summarizes typical working concentrations of **YM458** used in various in vitro studies.

Assay	Cell Line(s)	Concentration Range	Reference
Cell Proliferation	AsPC-1, A549, HCT116	0 - 30 μ M	[1]
Colony Formation	AsPC-1, HCT116, A549	0.05 - 0.4 μ M	[1]
Western Blot (H3K27me3, c-Myc)	AsPC-1	1 μ M	[1]

Protocol for Diluting Stock Solution for Cell Culture:

- Thaw a single-use aliquot of the **YM458** DMSO stock solution at room temperature.
- Serially dilute the stock solution in sterile cell culture medium to the desired final concentration.
- To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Safety and Handling

- **YM458** is a potent bioactive compound. Standard laboratory safety precautions should be followed.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and concentrated stock solutions.
- Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, handle with the care afforded to all potent, small-molecule inhibitors.

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols and data provided are for guidance and should be adapted and validated for specific experimental needs.

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